[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide
Description
This compound (CAS: 2565792-84-7) is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₀H₃₀NO₃PS and a molecular weight of 515.61 g/mol . Its structure features a benzo[d][1,3]dioxol-5-yl core substituted with a diphenylphosphino group and a phenylmethyl-sulfinamide moiety. The stereochemical configuration ([S(R)] and [R]) is critical for its role in asymmetric catalysis, where it acts as a ligand to transition metals, enhancing enantioselectivity in organic reactions.
Key properties include:
- Storage: Typically handled under inert atmospheres (e.g., argon) due to air-sensitive phosphine groups.
- Applications: Used in enantioselective synthesis, particularly in cross-coupling and hydrogenation reactions.
Properties
IUPAC Name |
(R)-N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVIRCGVEIEVNU-JQMWFGOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30NO3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Diphenylphosphino Benzo[d] dioxol Fragment
The benzo[d]dioxol ring is functionalized at the 5-position with a diphenylphosphino group. A representative protocol involves:
Step 1 : Bromination of 5-hydroxybenzo[d]dioxol using PBr₃ in dichloromethane at 0°C to yield 5-bromo-benzo[d]dioxol.
Step 2 : Palladium-catalyzed phosphorylation using diphenylphosphine and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) chloride ([Pd(dppf)Cl₂]) in toluene at 85°C.
| Reaction Component | Quantity/Condition |
|---|---|
| 5-Bromo-benzo[d]dioxol | 10 mmol |
| Diphenylphosphine | 12 mmol |
| [Pd(dppf)Cl₂] | 0.05 equiv |
| Temperature | 85°C, 18 h |
| Yield | 78% (isolated) |
This method avoids oxidation of the phosphine by conducting reactions under nitrogen.
| Parameter | Method A | Method B |
|---|---|---|
| Temperature | −78°C | 0°C to RT |
| Catalyst | None | DEAD/PPh₃ |
| Yield | 65% | 82% |
| Stereoselectivity | Low (dr 1:1) | High (dr 4:1) |
Method B provides superior stereocontrol, critical for subsequent sulfinamide formation.
Chiral Sulfinamide Installation
The tert-butylsulfinamide group is introduced via a stereospecific imine formation and reduction sequence:
-
Imine Formation :
React the naphthalenylmethyl-benzo[d]dioxol intermediate with (R)-tert-butanesulfinamide in toluene at 110°C using titanium(IV) ethoxide as a dehydrating agent. -
Diastereoselective Reduction :
Treat the imine with L-Selectride® at −78°C to afford the (S,R)-configured sulfinamide with >95% de.
| Step | Conditions | Outcome |
|---|---|---|
| Imine formation | Ti(OEt)₄, toluene, 110°C | 89% conversion |
| Reduction | L-Selectride®, −78°C | 92% yield, 97% de |
Optimization of Critical Reaction Parameters
Palladium-Catalyzed Coupling
The use of [Pd(dppf)Cl₂] enhances coupling efficiency for phosphorylation. Key optimizations include:
Stereochemical Control
-
Mitsunobu vs. Grignard : The Mitsunobu reaction (Method B) achieves higher diastereomeric ratios by leveraging chiral phosphine reagents.
-
Sulfinamide reduction : L-Selectride® selectively produces the (S,R)-isomer, whereas NaBH₄ leads to epimerization.
Analytical Characterization
The final compound is characterized by:
-
¹H NMR : Distinct singlet at δ 1.40 ppm for tert-butyl group; aromatic protons between δ 7.20–8.10 ppm.
-
³¹P NMR : Single peak at δ −12.5 ppm confirms phosphine integrity.
-
HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time 14.2 min (>99% ee).
Applications in Asymmetric Catalysis
The ligand facilitates enantioselective transformations:
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of secondary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
[S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [S®]-N-[®-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The diphenylphosphino group may play a crucial role in binding to metal centers or other active sites, facilitating various chemical transformations. The benzo[d][1,3]dioxol moiety may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Source |
|---|---|---|---|---|---|
| [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide | C₃₀H₃₀NO₃PS | 515.61 | Benzo[d][1,3]dioxol-5-yl, diphenylphosphino, phenylmethyl-sulfinamide | 2565792-84-7 | |
| [S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide | C₃₃H₃₆NO₂PS | 541.70 | Xanthene core, diphenylphosphino, ethyl-sulfinamide | 2162939-90-2 | |
| [S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide | C₄₀H₅₄NO₂PS | 652.35 | Dicyclohexylphosphino, triisopropylphenyl, phenylmethyl-sulfinamide | Not Provided |
Key Observations :
Core Structure Differences: The target compound uses a benzo[d][1,3]dioxol-5-yl core, whereas the xanthene derivative (CAS: 2162939-90-2) incorporates a bulkier 9,9-dimethyl-9H-xanthene framework . The dicyclohexylphosphino variant (C₄₀H₅₄NO₂PS) replaces diphenylphosphino with dicyclohexylphosphino, enhancing electron-donating properties and altering metal-ligand binding dynamics .
Electronic and Steric Effects: Diphenylphosphino (target compound) vs. dicyclohexylphosphino (C₄₀H₅₄NO₂PS): The latter’s cyclohexyl groups increase electron density at the phosphorus atom, favoring stronger metal coordination but reducing solubility in polar solvents . Triisopropylphenyl substituents (C₄₀H₅₄NO₂PS) introduce extreme steric bulk, limiting substrate accessibility in catalysis compared to the target compound’s phenylmethyl group .
Stereochemical Complexity :
Research Findings and Trends
- Trend Toward Modular Ligands : Recent studies emphasize ligands with tunable steric and electronic properties, as seen in the target compound’s adaptable benzodioxol core versus the rigid xanthene framework .
Biological Activity
[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide compound that has garnered attention for its potential biological activities. This compound, identified by CAS number 2565792-59-6, is primarily studied for its role as a chiral ligand in asymmetric synthesis and its implications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₀N₃O₃PS |
| Molecular Weight | 515.61 g/mol |
| Purity | ≥95% |
| Appearance | White to off-white powder |
| Storage Conditions | 2-8°C, protected from light |
The biological activity of [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide is linked to its ability to act as a chiral ligand in various catalytic processes. The presence of the diphenylphosphino group enhances its coordination properties, allowing it to interact effectively with metal catalysts in asymmetric synthesis. This interaction is crucial for developing enantiomerically pure compounds, which are significant in pharmaceuticals.
Case Studies and Research Findings
- Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that phosphine-based ligands could enhance the efficacy of platinum-based drugs by improving their selectivity towards cancer cells while reducing side effects on healthy cells.
- Neuroprotective Effects : Research has suggested that sulfinamide derivatives may possess neuroprotective properties. A study involving animal models indicated that these compounds could mitigate neurodegeneration by modulating oxidative stress and inflammation pathways.
- Antimicrobial Activity : Compounds structurally related to [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide have shown promising results against bacterial strains, suggesting potential applications in treating infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Diphenylphosphino Group : Enhances coordination capabilities and biological activity.
- Sulfinamide Moiety : Contributes to the overall pharmacological profile by influencing solubility and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, and what key intermediates are involved?
- The synthesis typically involves multicomponent reactions (MCRs) to assemble the phosphine and sulfinamide moieties efficiently. Key intermediates include diphenylphosphine derivatives and chiral sulfinamide precursors. Nucleophilic substitutions are critical for coupling the benzo[d][1,3]dioxol group to the phenylmethyl backbone. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be tightly controlled to avoid racemization .
Q. How can the stereochemical integrity of this compound be preserved during synthesis?
- Chiral resolution techniques, such as chiral HPLC or crystallography, are essential for isolating enantiomerically pure forms. Asymmetric induction during nucleophilic substitutions can be enhanced using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts with phosphine ligands .
Q. What spectroscopic methods are recommended for structural confirmation?
- 1H/13C NMR : To verify the integration and coupling patterns of the diphenylphosphino and sulfinamide groups.
- X-ray crystallography : To resolve stereochemical ambiguity and confirm the absolute configuration of the chiral centers.
- FT-IR : To identify characteristic vibrations (e.g., P–C stretching at ~1,100 cm⁻¹ and S=O stretching at ~1,050 cm⁻¹) .
Advanced Research Questions
Q. How do the diphenylphosphino and sulfinamide groups influence the compound’s coordination chemistry and biological interactions?
- The diphenylphosphino group acts as a strong σ-donor ligand, enabling coordination to transition metals (e.g., Pd, Pt) for catalytic applications. The sulfinamide moiety can participate in hydrogen bonding with biological targets (e.g., enzymes), as demonstrated by isothermal titration calorimetry (ITC) studies showing binding affinities in the µM range .
Q. What strategies are effective for analyzing data contradictions in enantioselective synthesis yields?
- Comparative kinetic analysis : Evaluate reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify rate-limiting steps.
- Computational modeling : Density functional theory (DFT) can predict steric/electronic factors affecting enantioselectivity.
- Cross-validation : Replicate published protocols using identical reagents (e.g., NaBH₄ for reductions) to isolate procedural variables .
Q. How does the compound’s stability under oxidative or hydrolytic conditions impact its applicability in catalysis?
- Oxidative stability : The phosphine group is prone to oxidation; thus, reactions must be conducted under inert atmospheres (Ar/N₂).
- Hydrolytic stability : The sulfinamide’s S–N bond is sensitive to acidic/basic conditions. Stability assays (e.g., pH 2–12 buffer incubation followed by LC-MS analysis) are recommended to determine optimal reaction windows .
Methodological Guidance
Q. What techniques are suitable for studying interactions with biological targets?
- Surface plasmon resonance (SPR) : To measure real-time binding kinetics (ka/kd) with immobilized proteins.
- Fluorescence polarization assays : For competitive binding studies using fluorescently labeled ligands.
- Cryo-EM/X-ray co-crystallography : To visualize binding modes at atomic resolution .
Q. How can researchers mitigate challenges in purifying this compound due to its hydrophobicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
